molecular formula C15H24N4O6 B2618265 3-{[6-Amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl](2-methoxyethyl)carbamoyl}propanoic acid CAS No. 743442-03-7

3-{[6-Amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl](2-methoxyethyl)carbamoyl}propanoic acid

Cat. No.: B2618265
CAS No.: 743442-03-7
M. Wt: 356.379
InChI Key: QISMSVNALUCOIJ-UHFFFAOYSA-N
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Description

3-{[6-Amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl](2-methoxyethyl)carbamoyl}propanoic acid is a useful research compound. Its molecular formula is C15H24N4O6 and its molecular weight is 356.379. The purity is usually 95%.
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Biological Activity

3-{6-Amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamoyl}propanoic acid, also known by its CAS number 743442-03-7, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications based on available research findings.

The molecular formula of this compound is C15H24N4O6C_{15}H_{24}N_{4}O_{6}, with a molecular weight of approximately 356.37 g/mol. Its structure features a tetrahydropyrimidine ring which is crucial for its biological activity. The compound is characterized by the presence of multiple functional groups that may influence its interaction with biological targets.

Table 1: Chemical Characteristics

PropertyValue
CAS Number743442-03-7
Molecular FormulaC₁₅H₂₄N₄O₆
Molecular Weight356.37 g/mol
IUPAC Name3-{6-Amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamoyl}propanoic acid
Purity>95%

Antimicrobial Activity

Research has indicated that compounds structurally related to 3-{6-Amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamoyl}propanoic acid exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of tetrahydropyrimidine possess significant antibacterial and antifungal activities against various pathogens including Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

Further investigations into the biological activity of this compound have revealed potential inhibitory effects on key enzymes. Specifically, it may act as an inhibitor of cholinesterase enzymes which are critical in neurotransmission. This activity could position it as a candidate for treating neurodegenerative diseases such as Alzheimer’s .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating the cytotoxic effects of related compounds on cancer cell lines demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents. This suggests potential applications in oncology .
  • Mechanistic Insights : RNA sequencing and co-immunoprecipitation assays have been utilized to elucidate the mechanisms through which these compounds exert their effects on cancer cells, particularly focusing on pathways involved in apoptosis and cell cycle regulation .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacteria and fungi
Enzyme InhibitionCholinesterase inhibition
CytotoxicityInduces apoptosis in cancer cells

Properties

IUPAC Name

4-[[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-(2-methoxyethyl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O6/c1-9(2)8-19-13(16)12(14(23)17-15(19)24)18(6-7-25-3)10(20)4-5-11(21)22/h9H,4-8,16H2,1-3H3,(H,21,22)(H,17,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISMSVNALUCOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C(=O)NC1=O)N(CCOC)C(=O)CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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